5-Butyl-3-methylideneoxolan-2-one
Description
5-Butyl-3-methylideneoxolan-2-one is a γ-lactone derivative characterized by a five-membered oxolan-2-one (lactone) ring. Its structure features a butyl substituent at position 5 and a methylidene group (CH₂=) at position 2.
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-butyl-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C9H14O2/c1-3-4-5-8-6-7(2)9(10)11-8/h8H,2-6H2,1H3 |
InChI Key |
UYHAOVWDFLWADN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(=C)C(=O)O1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. 5-[(3E)-Hex-3-en-1-yl]-5-methyloxolan-2-one (CAS 70851-61-5)
- Structure : Features a 5-methyl group and a (3E)-hex-3-enyl substituent at position 3.
- Key Differences :
- The hexenyl group introduces a longer, unsaturated side chain compared to the butyl group in the target compound.
- Lacks the methylidene group, reducing conjugation within the lactone ring.
- Implications :
b. Simpler Lactones (e.g., 5-Methyloxolan-2-one)
- Structure : Basic γ-lactone with a methyl group at position 4.
- Key Differences: Shorter alkyl chain (methyl vs. butyl) reduces molecular weight and hydrophobicity. No methylidene group, resulting in lower reactivity.
- Implications: Enhanced water solubility compared to butyl-substituted derivatives.
Physicochemical Properties
| Compound Name | Substituents | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | Reactivity Highlights |
|---|---|---|---|---|---|
| 5-Butyl-3-methylideneoxolan-2-one | 5-butyl, 3-methylidene | ~184.23* | ~250–280* | Low polarity | Conjugated diene for cycloaddition |
| 5-[(3E)-Hex-3-en-1-yl]-5-methyloxolan-2-one | 5-hexenyl, 5-methyl | ~210.30 | ~220–240* | Moderate in ethanol | Side-chain alkene reactivity |
| 5-Methyloxolan-2-one | 5-methyl | ~100.12 | ~195–205 | High in water | Low steric hindrance |
*Estimated values based on structural analogs; experimental validation required.
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